methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
Description
Methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . This compound features a fused benzene and pyrazole ring system, which is a common structural motif in many bioactive molecules .
Properties
IUPAC Name |
methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)12-10-7-6-8-4-2-3-5-9(8)11(10)14-15-12/h2-5H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBVOEKOHJLXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCC3=CC=CC=C3C2=NN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Tetralone Carboalkoxyhydrazones
The foundational step in synthesizing methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate involves preparing 1-tetralone carboalkoxyhydrazones. As demonstrated in a 2003 study, 1-tetralone derivatives are treated with hydrazine derivatives in the presence of lithium diisopropylamide (LDA) to form dilithiated intermediates. For example:
- 1-Tetralone is reacted with methyl carbazate (NH₂NHCO₂Me) in anhydrous tetrahydrofuran (THF) at −78°C.
- Sequential lithiation with LDA generates a dilithiated species, which is stabilized by the tetralone’s aromatic system.
This intermediate is critical for subsequent C-acylation steps. The choice of solvent (e.g., THF vs. DMPU) and temperature (−78°C to 0°C) significantly impacts hydrazone stability and reactivity.
Lithiation-Condensation with Methyl Esters
C-Acylation via Aromatic Esters
The dilithiated hydrazone undergoes condensation with methyl esters to introduce the carboxylate group at the 3-position. Key findings include:
- Methyl benzoate derivatives react with the lithiated intermediate at −40°C, forming a C-acylated product.
- Substituents on the aromatic ester influence regioselectivity. Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity at the carbonyl carbon, improving acylation yields.
A representative procedure involves:
- Adding methyl 4-nitrobenzoate to the dilithiated hydrazone in THF.
- Stirring at −40°C for 4 hours, followed by gradual warming to room temperature.
- Acidic workup (HCl, 1M) to protonate the intermediate.
Yields for this step typically range from 65% to 78%, depending on ester reactivity.
Cyclization to Form the Indazole Core
Acid-Mediated Ring Closure
The C-acylated intermediate undergoes cyclization under acidic conditions to form the indazole ring. Concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) is employed to protonate the hydrazone nitrogen, facilitating intramolecular attack of the adjacent carbon:
$$
\text{C-Acylated intermediate} \xrightarrow{\text{HCl (conc.)}} \text{this compound}
$$
Copper-Catalyzed Cyclization
Alternative methods use copper(I) iodide (CuI) and potassium carbonate (K₂CO₃) in dimethylacetamide (DMA) at 90°C:
- The hydrazone intermediate is treated with 20 mol% CuI and 2.5 equivalents of K₂CO₃.
- Molecular sieves (4 Å) are added to scavenge water, preventing hydrolysis.
This method achieves comparable yields (75–80%) but reduces reaction time to 3–5 hours.
Optimization and Side Reactions
Solvent and Base Effects
Competing Pathways
- N-Alkylation : Occurs when excess methylating agents (e.g., methyl iodide) are present, forming N-methyl indazoles. This is mitigated by stoichiometric control.
- Ester hydrolysis : Hydrolyzed to carboxylic acid derivatives under prolonged basic conditions. Anhydrous solvents and molecular sieves reduce this side reaction.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indazole: A parent compound with a similar ring structure.
Benzimidazole: Another nitrogen-containing heterocycle with similar biological activities.
Indole: A structurally related compound with a fused benzene and pyrrole ring system.
Uniqueness
Methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
Methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound belongs to the indazole family, which has been recognized for various pharmacological properties, including anticancer and anti-inflammatory activities. Its structure allows it to interact with several biological targets, making it a valuable candidate for drug development.
Target Interactions
The biological activity of this compound primarily involves its interaction with key molecular targets:
- Cyclooxygenase-2 (COX-2) : This enzyme is implicated in inflammation and pain. Inhibition of COX-2 can lead to reduced production of inflammatory mediators.
- CHK1 and CHK2 Kinases : These kinases are involved in cell cycle regulation. The modulation of these kinases can affect cellular proliferation and survival pathways.
- Serum and Glucocorticoid-regulated Kinase (SGK) : This kinase plays a role in cellular responses to stress and growth factors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cell Proliferation Inhibition : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, derivatives of indazole compounds exhibited IC50 values ranging from 25.5 to 432.5 μM against KATO-III and MCF-7 cell lines .
Cell Line Compound IC50 (μM) KATO-III Indazole Derivative 25.5 - 432.5 MCF-7 Indazole Derivative 27.5 - 415.9 - Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its effect on mitochondrial pathways, particularly in the presence of antiapoptotic Bcl-2 proteins .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- Inhibition of Bacterial Growth : Certain derivatives have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations ranging from 0.20 to 0.78 μM . This activity is attributed to the compound's ability to disrupt bacterial membrane integrity.
Case Studies
-
Antihyperglycemic Effects : A related study on benzo[e]indazole derivatives showed that specific compounds could stimulate glucose uptake in skeletal muscle cells and reduce hyperglycemia in diabetic models. For example, a derivative demonstrated a significant reduction in triglyceride levels and improved insulin signaling pathways in diabetic mice .
Parameter Effect Glucose Uptake Significant increase Triglycerides Decrease HDL-C Levels Increase - Cytotoxicity Studies : In vitro studies have indicated that methyl 4,5-dihydro-2H-benzo[g]indazole derivatives can induce cytotoxic effects on cancer cell lines through pathways involving apoptosis and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the key considerations in designing an efficient synthesis route for methyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate?
- Methodological Answer : Utilize computational reaction path searches (e.g., quantum chemical calculations) to predict viable intermediates and transition states. Combine this with Design of Experiments (DoE) to systematically optimize reaction parameters such as temperature, solvent, and catalyst loading. For example, ICReDD's approach integrates computational predictions with iterative experimental validation to minimize trial-and-error .
- Example Workflow :
Quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways.
Use fractional factorial design to screen critical variables.
Refine conditions via response surface methodology (RSM).
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodological Answer : Compare experimental spectra with density functional theory (DFT)-predicted spectra for key functional groups (e.g., the carboxylate moiety). For instance, coupling -NMR data with computational chemical shifts can confirm the bicyclic indazole scaffold .
- Data Cross-Validation Table :
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| -NMR | δ 3.9 ppm (COOCH), δ 7.2–8.1 ppm (aromatic) | Confirm ester group and ring system |
| IR | 1720 cm (C=O stretch) | Validate carboxylate presence |
| HRMS | [M+H] m/z calc. vs. observed | Verify molecular formula |
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental reactivity outcomes for this compound?
- Methodological Answer : Implement a feedback loop where experimental data (e.g., reaction yields, byproducts) refine computational models. For example, if DFT underestimates steric hindrance in the benzo[g]indazole core, adjust force field parameters or apply machine learning to improve predictive accuracy .
- Case Study : A study observed unexpected regioselectivity in alkylation reactions; recalibrating solvation models in simulations resolved the discrepancy .
Q. What advanced statistical methods are recommended for optimizing reaction conditions in multi-step syntheses involving this compound?
- Methodological Answer : Use mixed-level factorial designs to handle interactions between variables (e.g., temperature in Step A vs. catalyst in Step B). For instance, a Taguchi orthogonal array can identify critical factors while minimizing experimental runs .
- Example Optimization Table :
| Step | Variable | Levels Tested | Optimal Condition |
|---|---|---|---|
| 1 | Solvent | DMF, THF, Toluene | THF |
| 2 | Catalyst Loading | 5 mol%, 10 mol%, 15 mol% | 10 mol% |
Q. How can mechanistic studies distinguish between competing pathways (e.g., nucleophilic vs. electrophilic aromatic substitution) in derivatization reactions?
- Methodological Answer : Use isotopic labeling (e.g., in the carboxylate group) paired with kinetic isotope effect (KIE) analysis. For example, a higher KIE would suggest a transition state with significant bond cleavage, favoring electrophilic mechanisms .
Handling Contradictions in Research Data
Q. How should researchers reconcile conflicting reports on the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity/temperature (e.g., ICH Q1A guidelines). Compare degradation products via LC-MS to identify hydrolysis or oxidation pathways. For instance, conflicting data on ester group hydrolysis may arise from residual moisture in solvents; Karl Fischer titration can quantify water content .
Q. What strategies validate the biological activity of this compound when conflicting assay results arise?
- Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm target engagement. For example, if a kinase inhibition assay contradicts cell proliferation data, perform thermal shift assays to verify binding .
Theoretical and Computational Integration
Q. What computational tools are most effective for predicting the compound’s supramolecular interactions (e.g., crystal packing)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
